N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE
Overview
Description
N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-chloro-3-nitrophenyl groups attached to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 4-chloro-3-nitroaniline with terephthaloyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the amide bonds. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 4-chloro-3-aminophenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Hydrolysis: Terephthalic acid and 4-chloro-3-nitroaniline.
Scientific Research Applications
N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The chloro groups can participate in substitution reactions, modifying the compound’s interaction with its targets. The amide bonds provide stability and facilitate the compound’s incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
N,N’-BIS(4-CHLORO-3-NITROPHENYL)OXAMIDE: Similar structure but with oxamide instead of dicarboxamide.
4-Nitrophenol: Contains a nitro group and a hydroxyl group on a benzene ring, used as a precursor in various syntheses.
4-Chloro-3-nitrobenzoic acid: Contains similar functional groups but with a carboxylic acid instead of an amide.
Uniqueness
N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to its combination of two 4-chloro-3-nitrophenyl groups and a benzene-1,4-dicarboxamide core, which imparts specific chemical reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-N,4-N-bis(4-chloro-3-nitrophenyl)benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O6/c21-15-7-5-13(9-17(15)25(29)30)23-19(27)11-1-2-12(4-3-11)20(28)24-14-6-8-16(22)18(10-14)26(31)32/h1-10H,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXVTALLIONDQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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